Z-Tyr-Glu-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Tyr-Glu-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid support. The synthesis begins with the attachment of the first amino acid to the resin, followed by the deprotection of the amino group. The next amino acid is then coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Tyr-Glu-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carboxyl groups of glutamic acid can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of the carboxyl groups can yield alcohols .
Scientific Research Applications
Z-Tyr-Glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of Z-Tyr-Glu-OH involves its interaction with specific molecular targets. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups of glutamic acid can form ionic bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Tyr-OH: A dipeptide composed of glycine and tyrosine.
Z-Glu-Phe-OH: A dipeptide composed of glutamic acid and phenylalanine.
Z-Glu-Leu-OH: A dipeptide composed of glutamic acid and leucine.
Uniqueness
Z-Tyr-Glu-OH is unique due to the presence of both tyrosine and glutamic acid, which confer distinct chemical and biological properties. The phenolic hydroxyl group of tyrosine provides antioxidant activity, while the carboxyl groups of glutamic acid enhance solubility and reactivity .
Properties
CAS No. |
988-70-5 |
---|---|
Molecular Formula |
C22H24N2O8 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(20(28)23-17(21(29)30)10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30)/t17-,18-/m0/s1 |
InChI Key |
ARAWERCUGGAGFN-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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